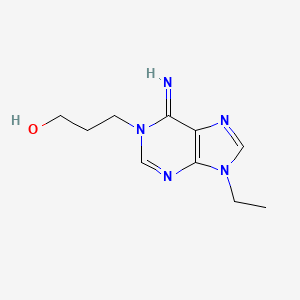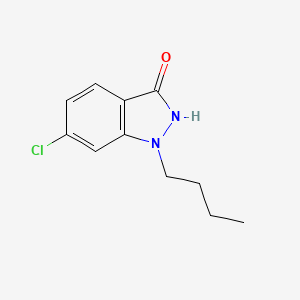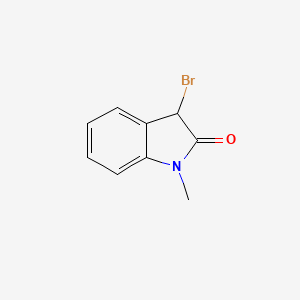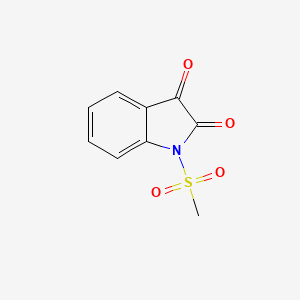![molecular formula C12H9N3O2 B11881474 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 64947-24-6](/img/structure/B11881474.png)
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium for sequential arylation and alkynylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying intracellular processes and interactions.
Medicine: Investigated for its potential anticancer properties and as a selective inhibitor of certain enzymes.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy . The compound’s fluorescence properties also allow it to act as a probe for studying molecular interactions within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its thermal stability and use as a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Another heat-resistant compound with similar structural features.
Uniqueness
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol stands out due to its dual hydroxyl groups, which enhance its reactivity and potential for functionalization. Its unique fluorescence properties also make it valuable for bioimaging and optical applications .
Propriétés
Numéro CAS |
64947-24-6 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
7-hydroxy-2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H9N3O2/c16-11-7-12(17)15-10(13-11)6-9(14-15)8-4-2-1-3-5-8/h1-7,17H,(H,13,16) |
Clé InChI |
OPKHKBBVDALWFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=C2)NC(=O)C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)


![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)






